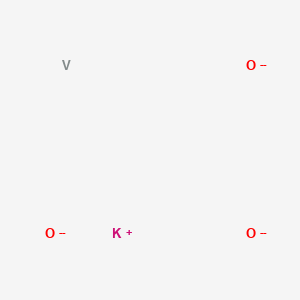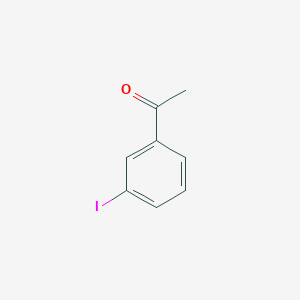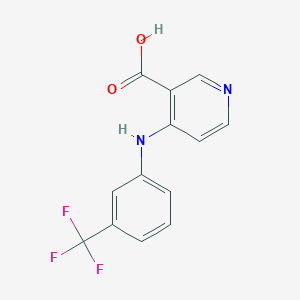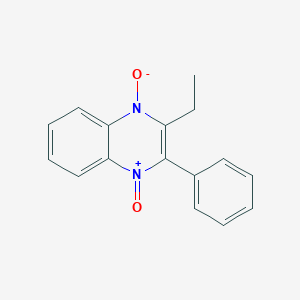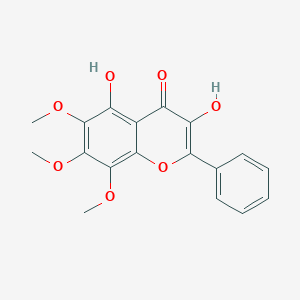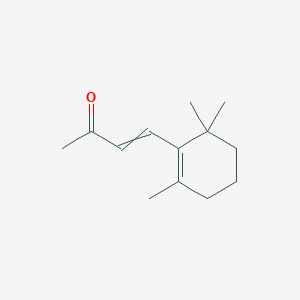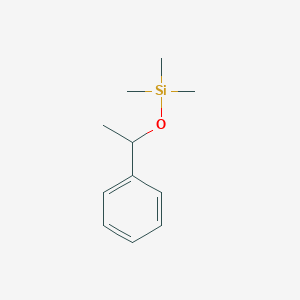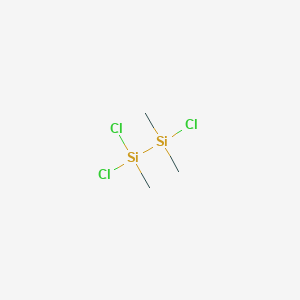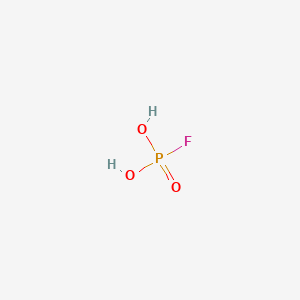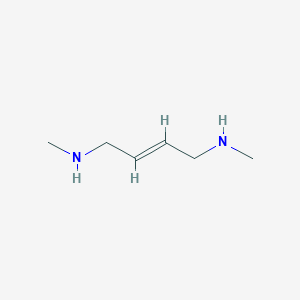
2-Butene-1,4-diamine, N,N'-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butene-1,4-diamine, N,N'-dimethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DMBA and is a precursor for the synthesis of various organic compounds. DMBA has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
作用機序
DMBA has a unique mechanism of action that makes it an attractive compound for scientific research. It is a bifunctional alkylating agent that can react with both DNA and proteins. DMBA can form covalent bonds with DNA, leading to DNA damage and cell death. This mechanism of action makes DMBA a potential anti-cancer agent.
生化学的および生理学的効果
DMBA has been extensively studied for its biochemical and physiological effects. It has been shown to induce tumors in various animal models, including mice, rats, and hamsters. DMBA-induced tumors are commonly used as models for studying cancer biology and testing anti-cancer drugs. DMBA has also been shown to have immunomodulatory effects and can affect the immune system's response to tumors.
実験室実験の利点と制限
DMBA has several advantages and limitations for lab experiments. One advantage is its ability to induce tumors in animal models, making it a valuable tool for studying cancer biology. However, DMBA is a potent carcinogen and requires careful handling to avoid exposure. DMBA also has low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for DMBA research. One direction is the development of DMBA-based anti-cancer drugs. DMBA has shown promising results in preclinical studies, and further research is needed to develop safe and effective drugs. Another direction is the development of DMBA-based materials. DMBA can be used to synthesize polymers and resins for various applications, including coatings, adhesives, and composites. Finally, DMBA can be used as a tool for studying cancer biology and testing anti-cancer drugs. More research is needed to fully understand DMBA's mechanism of action and its potential applications in scientific research.
Conclusion:
In conclusion, 2-Butene-1,4-diamine, N,N'-dimethyl- (DMBA) is a valuable compound for scientific research. It has numerous applications in organic synthesis, pharmaceuticals, agrochemicals, and materials science. DMBA has a unique mechanism of action that makes it a potential anti-cancer agent. It has been extensively studied for its biochemical and physiological effects and has shown promising results in preclinical studies. DMBA has several advantages and limitations for lab experiments, and there are several future directions for DMBA research, including the development of anti-cancer drugs and materials and its use as a tool for studying cancer biology.
合成法
DMBA can be synthesized using various methods. One of the most common methods is the reaction of N,N-dimethyl-1,4-butanediamine with acrylonitrile. This reaction results in the formation of DMBA as a white crystalline solid. The yield and purity of DMBA can be improved by using different solvents and catalysts.
科学的研究の応用
DMBA has numerous applications in scientific research. It is commonly used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. DMBA has been used to synthesize anti-cancer drugs, anti-inflammatory drugs, and anti-bacterial drugs. It has also been used to synthesize polymers and resins for various applications.
特性
CAS番号 |
111-72-8 |
|---|---|
製品名 |
2-Butene-1,4-diamine, N,N'-dimethyl- |
分子式 |
C6H14N2 |
分子量 |
114.19 g/mol |
IUPAC名 |
(E)-N,N'-dimethylbut-2-ene-1,4-diamine |
InChI |
InChI=1S/C6H14N2/c1-7-5-3-4-6-8-2/h3-4,7-8H,5-6H2,1-2H3/b4-3+ |
InChIキー |
QXDVFQAKOKIPCM-ONEGZZNKSA-N |
異性体SMILES |
CNC/C=C/CNC |
SMILES |
CNCC=CCNC |
正規SMILES |
CNCC=CCNC |
その他のCAS番号 |
111-72-8 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



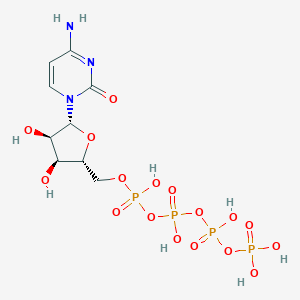
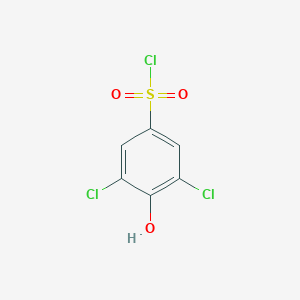
![2-Phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B89319.png)
